(S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride
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Overview
Description
(S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is a compound that features a thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride typically involves the condensation of thiophene derivatives with amines. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, tetrahydrothiophenes, and various substituted thiophenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
(S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a voltage-gated sodium channel blocker, it inhibits the influx of sodium ions, thereby modulating neuronal activity and providing anesthetic effects . The compound’s interaction with other molecular targets, such as enzymes and receptors, contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
(S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is unique due to its specific structural features and the presence of both an amino group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H18N2OS |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C11H18N2OS/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14) |
InChI Key |
MPWFWECIQBVEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CS1)N |
Origin of Product |
United States |
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